1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a cyanophenyl group, a propyl group, and a pyrazole group, all attached to a carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetic acid hydrazide . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
Chemical Reactions Analysis
The compound may undergo various chemical reactions based on its functional groups. For instance, the Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds .
Scientific Research Applications
Antispasmodic and Anti-inflammatory
Pyrazole derivatives are known for their antispasmodic and anti-inflammatory properties, making them useful in treating conditions like asthma and arthritis .
Antibacterial and Analgesic
These compounds also exhibit antibacterial and analgesic activities, which can be beneficial in developing new pain relief medications and antibiotics .
Antihyperglycemic and Hypoglycemic
In the field of endocrinology, pyrazole derivatives are explored for their antihyperglycemic and hypoglycemic effects, potentially offering new treatments for diabetes .
Antineoplastic
Their antineoplastic (anti-cancer) properties are being researched for potential use in cancer therapy .
Antidepressive Activities
Pyrazole derivatives may also have applications in treating mental health disorders due to their antidepressive activities .
Antimicrobial, Anticonvulsant, Antitubercular
Further research is being conducted into their antimicrobial , anticonvulsant , and antitubercular effects, which could lead to new treatments for various infectious diseases and neurological conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-cyanophenylboronic acid, are often used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
Based on its structural similarity to 3-cyanophenylboronic acid, it might participate in suzuki–miyaura coupling reactions . In these reactions, the compound could undergo oxidative addition with palladium, forming a new Pd–C bond . Alternatively, it could undergo transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which the compound might participate in, are widely used in the synthesis of various organic compounds . Therefore, the compound could potentially affect a variety of biochemical pathways depending on the specific reactants and conditions used.
Result of Action
If the compound participates in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially affect the compound’s participation in suzuki–miyaura coupling reactions
properties
IUPAC Name |
1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGSCHXHJPQPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid |
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